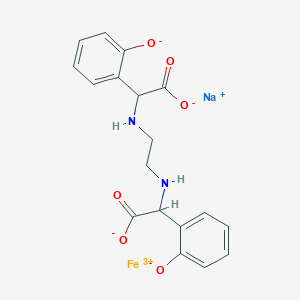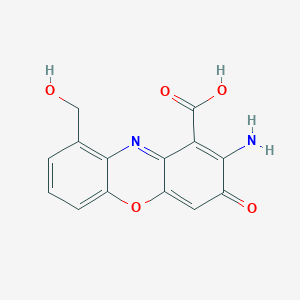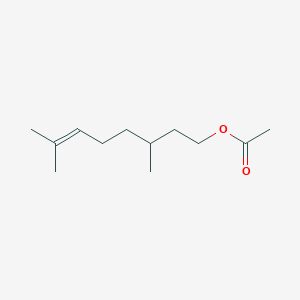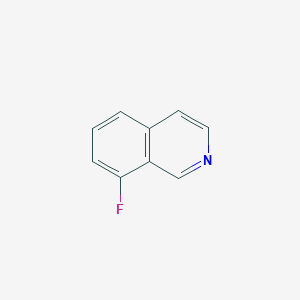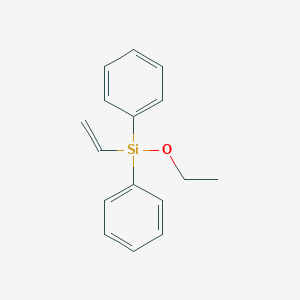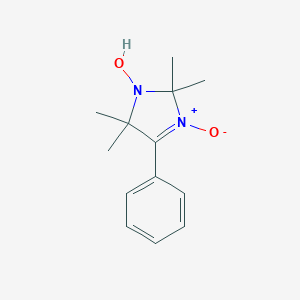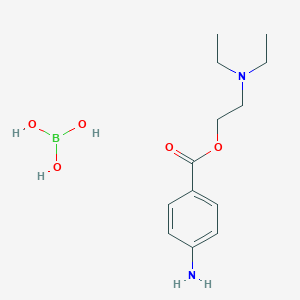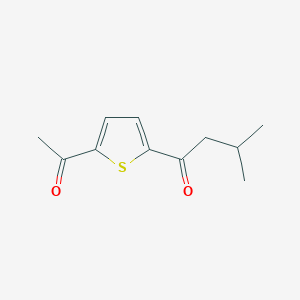
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone, also known as Sulcatone, is an organic compound with a strong fruity and musky odor. It is commonly used in the fragrance industry as a key ingredient in perfumes and other scented products. This compound has also been the subject of scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone is not fully understood, but it is believed to act through several different pathways. In the case of its insecticidal properties, it is thought to disrupt the insect's nervous system, leading to paralysis and death. In the case of its antimicrobial properties, it is believed to inhibit the growth and reproduction of bacteria and fungi.
Effets Biochimiques Et Physiologiques
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone has been shown to have several biochemical and physiological effects. In studies conducted on rats, it has been shown to have a sedative effect, reducing locomotor activity and inducing sleep. It has also been shown to have anxiolytic properties, reducing anxiety and stress in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone in lab experiments is its strong odor, which makes it easy to detect and quantify. However, its strong odor can also be a limitation, as it may interfere with other experiments being conducted in the same area. Another limitation is its potential toxicity, which must be taken into account when handling and working with this compound.
Orientations Futures
There are several future directions for research on 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone. One area of interest is its potential use as a natural insecticide in agricultural settings. Further studies are needed to determine its efficacy and safety in this application. Another area of interest is its potential use as an anti-inflammatory and analgesic agent in medicine. Studies are needed to further elucidate its mechanism of action and potential therapeutic applications. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone, especially in the areas of sleep and anxiety.
Méthodes De Synthèse
The synthesis of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone involves the reaction of 2-acetylthiophene with isobutyraldehyde in the presence of a catalyst such as sodium hydroxide. This reaction results in the formation of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone, which can be purified through distillation or other methods.
Applications De Recherche Scientifique
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone has been studied extensively for its potential applications in various fields. In the field of agriculture, it has been shown to have insecticidal properties against several pest species, including the western flower thrips and the sweet potato whitefly. This compound has also been studied for its potential use as a pheromone in pest management strategies.
In the field of medicine, 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone has been shown to have antimicrobial properties against several bacterial and fungal species. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Propriétés
Numéro CAS |
18282-21-8 |
|---|---|
Nom du produit |
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone |
Formule moléculaire |
C11H14O2S |
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
1-(5-acetylthiophen-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H14O2S/c1-7(2)6-9(13)11-5-4-10(14-11)8(3)12/h4-5,7H,6H2,1-3H3 |
Clé InChI |
IKFYKIYYGSSHEH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=CC=C(S1)C(=O)C |
SMILES canonique |
CC(C)CC(=O)C1=CC=C(S1)C(=O)C |
Synonymes |
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



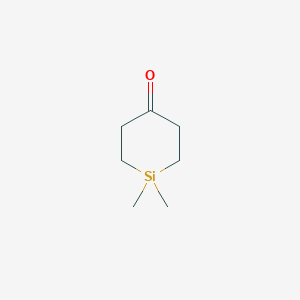
![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)
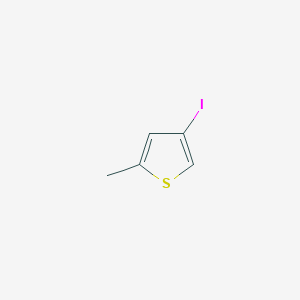
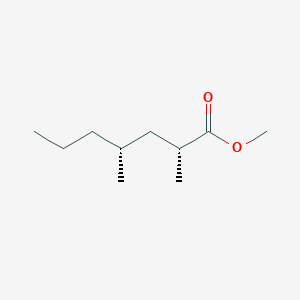
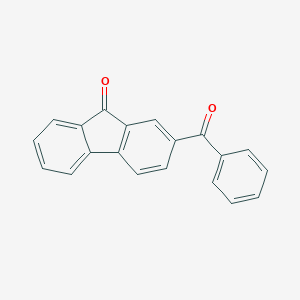
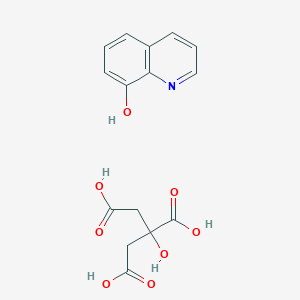
![N,N-Dimethylbenzo[c]cinnolin-1-amine](/img/structure/B92592.png)
